3-Bromo-5-chloropyridine-2-carbonitrile

Catalog No.
S698001
CAS No.
760207-83-8
M.F
C6H2BrClN2
M. Wt
217.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloropyridine-2-carbonitrile

CAS Number

760207-83-8

Product Name

3-Bromo-5-chloropyridine-2-carbonitrile

IUPAC Name

3-bromo-5-chloropyridine-2-carbonitrile

Molecular Formula

C6H2BrClN2

Molecular Weight

217.45 g/mol

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H

InChI Key

AAGYWTCZOUXEDH-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)C#N)Cl

Canonical SMILES

C1=C(C=NC(=C1Br)C#N)Cl

While the compound can be found in various chemical databases like PubChem [], and suppliers offer it as a research chemical, no published scientific research directly mentions its utilization in specific scientific investigations.

Potential Applications (based on structural similarity):

Given the structural features of 3-Bromo-5-chloropyridine-2-carbonitrile, researchers might explore its potential applications in areas related to:

  • Medicinal Chemistry: Pyridine derivatives, including those with halogen and cyano groups, have been investigated for their potential biological activities, such as antibacterial, antifungal, and antitumor properties [, ]. However, there is no specific evidence linking 3-Bromo-5-chloropyridine-2-carbonitrile to these applications.
  • Material Science: Pyridine-based molecules are sometimes explored for their potential use in the development of new materials, such as organic light-emitting diodes (OLEDs) or photovoltaics. However, similar to medicinal chemistry, there is no current research specifically focused on 3-Bromo-5-chloropyridine-2-carbonitrile in this context.

3-Bromo-5-chloropyridine-2-carbonitrile is an aromatic heterocyclic compound characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a cyano group at the 2-position. Its chemical formula is C6_6H2_2BrClN2_2, and it has a molecular weight of approximately 221.45 g/mol. This compound is recognized for its utility as an intermediate in organic synthesis, particularly in pharmaceutical development, owing to its reactive functional groups that facilitate various chemical transformations .

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, making this compound a valuable precursor for synthesizing more complex molecules.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in medicinal chemistry.
  • Reduction Reactions: The cyano group can be reduced to amines, which are crucial in the synthesis of various pharmaceuticals .

The compound exhibits notable biological activities, particularly as a pharmaceutical intermediate. It has been investigated for its potential in modulating beta-secretase enzyme activity, which is relevant in treating Alzheimer’s disease and other cognitive disorders. The structural features of 3-bromo-5-chloropyridine-2-carbonitrile contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies .

Several methods have been developed for synthesizing 3-bromo-5-chloropyridine-2-carbonitrile:

  • Halogenation of Pyridine Derivatives: Starting from pyridine, bromination and chlorination can be executed under controlled conditions to introduce the respective halogens.
  • Nitrile Formation: The cyano group can be introduced via nucleophilic substitution or by reacting with cyanogen bromide.
  • Multi-step Synthesis: A combination of halogenation, followed by nitration and subsequent reactions, can yield the desired compound efficiently .

3-Bromo-5-chloropyridine-2-carbonitrile serves multiple applications:

  • Pharmaceutical Synthesis: It is extensively used as an intermediate in the production of various pharmaceuticals, particularly those targeting neurodegenerative diseases.
  • Research and Development: The compound is utilized in organic synthesis research to develop new chemical entities with potential therapeutic effects.
  • Chemical Manufacturing: It is employed in the production of agrochemicals and other fine chemicals due to its versatile reactivity .

Interaction studies involving 3-bromo-5-chloropyridine-2-carbonitrile focus on its biological activity and binding affinity with specific enzymes or receptors. Notably, it has been shown to interact with beta-secretase, influencing enzyme activity and offering insights into potential therapeutic applications against Alzheimer’s disease. Further studies are required to elucidate its mechanism of action and optimize its efficacy as a drug candidate .

Several compounds share structural similarities with 3-bromo-5-chloropyridine-2-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-4-chloropyridineSimilar halogenated pyridineDifferent substitution pattern affecting reactivity
5-Bromo-2-chloropyridineHalogens at different positionsPotentially different biological activities
3-Chloro-5-fluoropyridineFluorine instead of bromineFluorine may enhance lipophilicity and bioavailability
4-Bromo-3-chloropyridineVariation in halogen placementDifferent reactivity profile

The uniqueness of 3-bromo-5-chloropyridine-2-carbonitrile lies in its specific combination of bromine and chlorine substituents along with the cyano group, which provides distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.2

Wikipedia

3-Bromo-5-chloropyridine-2-carbonitrile

Dates

Last modified: 08-15-2023

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